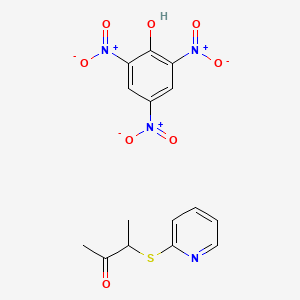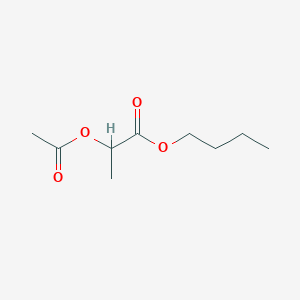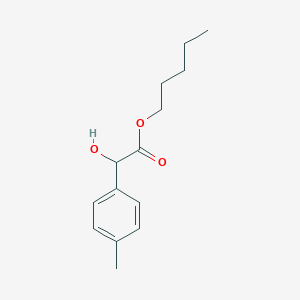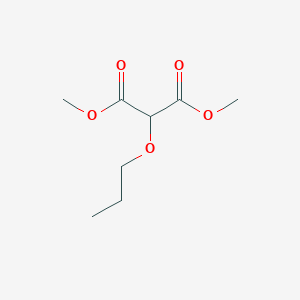
3-Pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-ylsulfanylbutan-2-one typically involves the reaction of pyridine-2-thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods: Industrial production of 3-Pyridin-2-ylsulfanylbutan-2-one follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol is also scaled up in industrial settings, with stringent safety measures due to the compound’s explosive nature.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridin-2-ylsulfanylbutan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
2,4,6-trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups are replaced by other functional groups.
Major Products Formed: The major products formed from the reactions of 3-Pyridin-2-ylsulfanylbutan-2-one include oxidized or reduced derivatives, depending on the reagents used. For 2,4,6-trinitrophenol, the major products include aminophenols and other substituted phenols.
Wissenschaftliche Forschungsanwendungen
3-Pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of dyes, explosives, and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Pyridin-2-ylsulfanylbutan-2-one involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The sulfur-containing moiety can interact with thiol groups in proteins, affecting their function. For 2,4,6-trinitrophenol, its mechanism of action involves the generation of reactive oxygen species, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Pyridin-2-ylsulfanylbutan-2-one include other sulfur-containing organic compounds like thiophenes and thioethers. For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol.
Uniqueness: The uniqueness of 3-Pyridin-2-ylsulfanylbutan-2-one lies in its combination of a pyridine ring with a sulfur-containing butanone moiety, which imparts distinct chemical and biological properties. For 2,4,6-trinitrophenol, its high explosive power and reactivity due to the presence of multiple nitro groups make it unique among nitroaromatic compounds.
Eigenschaften
CAS-Nummer |
5898-20-4 |
|---|---|
Molekularformel |
C15H14N4O8S |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
3-pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NOS.C6H3N3O7/c1-7(11)8(2)12-9-5-3-4-6-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,8H,1-2H3;1-2,10H |
InChI-Schlüssel |
BKWYLTDJXUAMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)SC1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)


![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)


![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)

